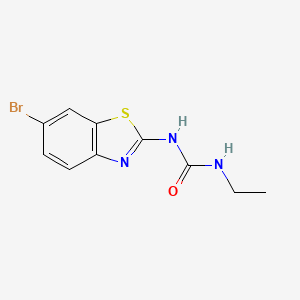

1-(6-Bromo-2-benzothiazolyl)-3-ethylurea

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN3OS |

|---|---|

Molecular Weight |

300.18 g/mol |

IUPAC Name |

1-(6-bromo-1,3-benzothiazol-2-yl)-3-ethylurea |

InChI |

InChI=1S/C10H10BrN3OS/c1-2-12-9(15)14-10-13-7-4-3-6(11)5-8(7)16-10/h3-5H,2H2,1H3,(H2,12,13,14,15) |

InChI Key |

CCOZLAKGZRSBNO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=NC2=C(S1)C=C(C=C2)Br |

Origin of Product |

United States |

Computational and Theoretical Investigations of 1 6 Bromo 2 Benzothiazolyl 3 Ethylurea

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced efficacy and selectivity. For 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea, this analysis focuses on how its distinct structural components contribute to its biological response.

Correlating Structural Features with Biological Response Profiles

The biological activity of benzothiazole (B30560) derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Literature on benzothiazole derivatives suggests that substitutions at the C-2 and C-6 positions are crucial for a variety of pharmacological activities. benthamscience.com The core structure of 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea comprises a benzothiazole scaffold, a bromine atom at the 6-position, and an ethylurea (B42620) group at the 2-position.

Analysis of Substituent Effects on Pharmacological Potency

The substituents on the benzothiazole ring play a pivotal role in modulating the pharmacological potency of the compound.

3-Ethylurea Group at the 2-position: The ethylurea moiety at the 2-position is critical for the molecule's interaction with its biological target. The urea (B33335) group is a well-known hydrogen bond donor and acceptor, which is crucial for forming stable interactions with amino acid residues in a binding site. nih.gov The ethyl group provides a degree of lipophilicity, which can influence the compound's ability to cross cell membranes and access its target. Structure-activity relationship studies on various benzothiazole derivatives have consistently highlighted the importance of the substituent at the 2-position for their biological activity. benthamscience.com

The interplay between the electronic effects of the bromo-substituent and the hydrogen-bonding capabilities of the ethylurea group is likely to be a determining factor in the pharmacological profile of 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea.

Elucidation of the Urea Linker's Role in Receptor Interactions

The urea linker (-NH-CO-NH-) is a critical component in many pharmacologically active molecules due to its ability to form multiple hydrogen bonds. nih.gov In 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea, this linker connects the benzothiazole core to the ethyl group and plays a significant role in anchoring the ligand within the receptor's binding site.

The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual functionality allows for the formation of a network of hydrogen bonds with appropriate amino acid residues, such as serine, threonine, or the peptide backbone of the receptor. These interactions are crucial for the stability of the ligand-receptor complex and contribute significantly to the binding affinity. nih.gov The conformational flexibility of the urea linker also allows the molecule to adopt an optimal orientation within the binding pocket to maximize its interactions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand) and a protein (receptor). These studies provide valuable insights into the binding mode, affinity, and selectivity of a compound.

Prediction of Ligand-Receptor Binding Modes

Typically, the benzothiazole ring would be expected to occupy a hydrophobic pocket within the receptor's binding site, stabilized by van der Waals and pi-stacking interactions. The 6-bromo substituent could further enhance this binding through halogen bonding with a suitable electron-rich residue. The ethylurea group would likely be positioned to form key hydrogen bonds with polar amino acid residues at the entrance or within the active site of the receptor. The ethyl group may also engage in hydrophobic interactions with nonpolar residues.

Identification of Key Interacting Residues and Binding Site Characteristics

Based on the predicted binding mode, key amino acid residues that are likely to interact with 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea can be identified. The binding site is expected to have a combination of hydrophobic and polar regions to accommodate the different moieties of the ligand.

Hydrophobic Interactions: Phenylalanine, tryptophan, tyrosine, leucine, and valine are examples of amino acid residues that could form a hydrophobic pocket to accommodate the benzothiazole ring.

Hydrogen Bonding: Serine, threonine, asparagine, glutamine, and the backbone carbonyl and amide groups of the protein are potential hydrogen bonding partners for the urea linker.

Halogen Bonding: The bromine atom at the 6-position could interact with electron-donating atoms, such as the oxygen of a carbonyl group or a hydroxyl group from an amino acid side chain like serine or tyrosine.

The following table summarizes the potential interactions between the different parts of 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea and a hypothetical receptor binding site:

| Molecular Moiety | Potential Interacting Residues | Type of Interaction |

| Benzothiazole Ring | Phenylalanine, Tryptophan, Tyrosine, Leucine, Valine | Hydrophobic, π-π Stacking |

| 6-Bromo Group | Serine, Threonine, Tyrosine (hydroxyl group), Backbone Carbonyl | Halogen Bonding |

| Urea Linker (NH) | Aspartate, Glutamate, Serine, Threonine (side chain), Backbone Carbonyl | Hydrogen Bonding (Donor) |

| Urea Linker (C=O) | Serine, Threonine, Asparagine, Glutamine (side chain), Backbone Amide | Hydrogen Bonding (Acceptor) |

| Ethyl Group | Alanine, Valine, Leucine, Isoleucine | Hydrophobic |

Computational Assessment of Binding Affinities to Biological Targets (e.g., Kinases, Enzymes, DNA Structures)

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a biological target. While specific molecular docking studies detailing the binding of 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea to kinases, enzymes, or DNA are not extensively detailed in publicly available research, the benzothiazole scaffold is a well-known pharmacophore in kinase inhibitors. Computational analyses for this class of compounds typically involve docking the ligand into the ATP-binding site of a target kinase. The binding affinity is often reported as a docking score or binding free energy (in kcal/mol), with lower energy values indicating a more favorable interaction. These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the compound's potential inhibitory activity.

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, which in turn dictate its reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Such studies on benzothiazole derivatives typically calculate key electronic parameters to predict molecular reactivity and stability.

Key electronic properties analyzed via DFT include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with biological targets.

While specific DFT calculations for 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea are not available in the cited literature, these computational approaches are standard for characterizing its electronic profile.

The aromaticity of the fused ring system in benzothiazole derivatives is critical to their stability and electronic properties. Computational methods can quantify the degree of π-electron delocalization in both the benzene (B151609) and thiazole (B1198619) rings. A study on the closely related compound, 6-Bromo-2-methylsulfanyl-1,3-benzothiazole, which shares the same 6-bromo-benzothiazole core, provides valuable insight. Two key indices used for this analysis are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

The HOMA index is geometry-based, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. NICS values are based on magnetic shielding; large negative values inside a ring are indicative of significant aromatic character.

For the 6-bromo-benzothiazole scaffold, calculations showed that the benzene ring possesses substantially higher aromaticity than the fused thiazole ring. This is a consequence of the thiazole ring's conjugation with the fully aromatic benzene ring.

| Ring System | HOMA Index | NICS Index |

|---|---|---|

| Benzene Ring | 0.95 | -9.61 |

| Thiazole Ring | 0.69 | -7.71 |

In Silico Pharmacokinetic and Drug-Likeness Predictions

Predicting a molecule's pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) and its "drug-likeness" is a critical step in computational drug discovery. These predictions help to identify candidates that are likely to have favorable properties in vivo, thereby reducing late-stage failures in the drug development pipeline.

In silico tools like SwissADME are widely used to predict the ADME properties and drug-likeness of compounds. For benzothiazole derivatives, these predictions are routinely performed to assess their potential as oral drug candidates.

Key parameters and rules evaluated include:

Lipinski's Rule of Five: This rule assesses oral bioavailability. A compound is likely to be orally bioavailable if it does not violate more than one of the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

Veber's Rule: This rule relates to oral bioavailability and intestinal absorption, stating that compounds with ≤ 10 rotatable bonds and a topological polar surface area (TPSA) ≤ 140 Ų are more likely to have good oral bioavailability.

Water Solubility (logS): Predicts the solubility of the compound, which affects its absorption.

Gastrointestinal (GI) Absorption: A qualitative prediction of the compound's absorption from the gut.

Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound is likely to cross the BBB and act on the central nervous system.

While a specific ADME profile for 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea has not been published in the reviewed literature, applying these standard computational models would be the first step in evaluating its drug-like properties.

Mechanistic and Biological Activity Investigations of 1 6 Bromo 2 Benzothiazolyl 3 Ethylurea

Protein Kinase Inhibition Studies

Investigations into the benzothiazole (B30560) urea (B33335) scaffold have revealed its potential as a modulator of various protein kinases, which are crucial regulators of cellular processes.

Serine/Threonine Kinase Modulation

Specific studies detailing the direct interaction and modulation of serine/threonine kinases by 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea are not extensively covered in the available scientific literature.

Tyrosine Kinase Inhibition (e.g., PI3Kβ, mTOR, VEGFRs)

Research into derivatives of (thio)urea benzothiazoles has pointed towards their potential as inhibitors of the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways. nih.gov Certain derivatives that feature a 2-(dialkylamino)-N-ethylurea moiety at the 2-position of the benzothiazole ring have been found to retain inhibitory activity against PI3K and mTOR. nih.gov This suggests that the broader class of compounds, which includes 1-(6-bromo-2-benzothiazolyl)-3-ethylurea, could serve as a basis for developing potent PI3K inhibitors. nih.gov

Characterization of Inhibitory Mechanism Types (e.g., Uncompetitive)

While the specific kinetic and binding mechanism of 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea has not been characterized in the reviewed literature, related novel benzothiazole ethyl urea compounds have been evaluated for their mechanism of action against bacterial type II topoisomerases. These related molecules were found to inhibit the ATPase activity of both GyrB and ParE, key components of DNA gyrase and topoisomerase IV, respectively. nih.gov This mode of action, targeting the ATPase function of enzymes, is distinct from other classes of topoisomerase inhibitors. nih.gov

Anticancer Research Pathways

The benzothiazole urea structure is a key pharmacophore in the development of novel anticancer agents, with research focusing on its cytotoxic effects against various cancer cell lines and its interaction with cancer-related biological targets.

Selective Cytotoxicity Profiles against Various Cancer Cell Lines (e.g., MCF-7, HeLa, HCT116, U87 MG, A549, PC-3, DU145)

The direct precursor to a series of more complex derivatives, 6-bromo ethyl-substituted-ureabenzothiazoles, which includes the specific compound 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea, has been synthesized and evaluated for its antiproliferative activities. The in vitro cytotoxic activity of these subsequent derivatives was evaluated against a panel of human cancer cell lines, including HCT116 (colon carcinoma), MCF-7 (breast adenocarcinoma), U87MG (glioblastoma), and A549 (lung carcinoma). nih.gov

The results indicated that further modifications of the 6-bromo ethyl-urea benzothiazole core structure yielded compounds with significant antiproliferative activities. nih.gov While specific IC₅₀ values for the unmodified parent compound are not detailed, the data for the derivative series underscores the potential of this chemical scaffold.

| Cell Line | Cancer Type | Activity of Derivatives |

|---|---|---|

| HCT116 | Colon Carcinoma | Evaluated nih.gov |

| MCF-7 | Breast Adenocarcinoma | Evaluated nih.gov |

| U87 MG | Glioblastoma | Evaluated nih.gov |

| A549 | Lung Carcinoma | Evaluated nih.gov |

| HeLa | Cervical Cancer | Data Not Available |

| PC-3 | Prostate Cancer | Data Not Available |

| DU145 | Prostate Cancer | Data Not Available |

Telomerase Inhibition and G-Quadruplex Stabilization

Telomerase inhibition and the stabilization of G-quadruplex DNA structures are recognized as attractive strategies in cancer therapy. nih.govnih.gov However, specific research directly linking 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea to either the inhibition of telomerase activity or the stabilization of G-quadruplexes has not been identified in the reviewed scientific literature.

Mechanisms of Antimitotic Activity

Benzothiazole derivatives have been identified as a promising class of antimitotic agents, primarily exerting their effects through the disruption of microtubule dynamics. The mechanism of action for compounds structurally related to 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea involves the inhibition of tubulin polymerization. nih.gov These agents often target the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the microtubule network is critical, as it leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis in proliferating cancer cells. pensoft.net The ethylurea (B42620) functionality, in conjunction with the benzothiazole scaffold, contributes to the binding affinity and potency of these compounds as tubulin inhibitors. nih.gov Research into 6-fluoro-triazolo-benzothiazole analogues has shown that such compounds can effectively inhibit cell proliferation by affecting microtubule formation and stability, highlighting the potential of the substituted benzothiazole core in designing potent antimitotic agents. pensoft.net

Antimicrobial Activity Spectrum and Mechanisms

The benzothiazole scaffold is a key component in a variety of compounds exhibiting broad-spectrum antibacterial activity. Novel benzothiazole ethyl urea-based molecules have demonstrated potent inhibition against the growth of a range of clinically significant bacterial organisms. nih.gov This includes Gram-positive pathogens such as Staphylococcus aureus, where minimum inhibitory concentrations (MICs) have been recorded at ≤ 0.12 μg/mL. nih.gov The activity extends to drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Against Mycobacterium tuberculosis, the causative agent of tuberculosis, various benzothiazole derivatives have shown promise. nih.govresearchgate.netmdpi.comnih.gov An amino-benzothiazole scaffold, identified from a whole-cell screen, demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov While some benzothiazole compounds show potent activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria like Escherichia coli can be limited. uminho.pt The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, often acts as a barrier, restricting the entry of hydrophobic compounds. uminho.pt However, certain benzothiazole-based 4-thiazolidinones have shown notable activity against E. coli. researchgate.net

Below is a table summarizing the antibacterial activity of representative benzothiazole ethyl urea compounds against various bacterial pathogens.

| Compound Class | Bacterial Species | Strain | MIC (μg/mL) |

| Benzothiazole Ethyl Urea | Staphylococcus aureus | (Not specified) | ≤ 0.12 |

| Benzothiazole Ethyl Urea | Streptococcus pneumoniae | (Not specified) | ≤ 0.12 |

| Benzothiazole Ethyl Urea | Enterococcus faecalis | (Not specified) | ≤ 0.12 |

Data derived from studies on novel benzothiazole ethyl urea-based small molecules. nih.gov

Derivatives of benzothiazole have also been investigated for their antifungal properties, particularly against Candida albicans, a common cause of opportunistic fungal infections in humans. nih.govnih.govhilarispublisher.com Studies have shown that certain substituted benzothiazole compounds exhibit very strong antifungal activity, with MIC values comparable or even superior to established antifungal agents like nystatin. nih.gov The mechanism of action for some of these derivatives may involve disruption of the fungal cell wall or cell membrane integrity. nih.gov For instance, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated potent activity against clinical isolates of C. albicans. nih.gov Other research has highlighted that compounds like 6-amino-2-n-pentylthiobenzothiazole (B1222970) exhibit good activity against the yeast form of C. albicans. nih.gov The antifungal potential of the benzothiazole nucleus makes it a valuable scaffold for the development of new antimycotic agents. researchgate.nethilarispublisher.com

| Compound Class | Fungal Species | MIC (μg/mL) |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (Reference Strains) | 0.015–3.91 |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (Clinical Isolates) | 0.015–7.81 |

| Nystatin (Reference) | Candida albicans (Clinical Isolates) | 0.015–7.81 |

Data derived from studies on newly synthesized thiazole (B1198619) derivatives against C. albicans. nih.gov

The antimicrobial action of benzothiazole-based compounds is often attributed to the inhibition of essential bacterial enzymes. Two well-validated targets are the type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits). nih.gov Specifically, benzothiazole ethyl ureas have been shown to inhibit the ATPase activity of the GyrB and ParE subunits, with 50% inhibitory concentrations (IC50) of <0.1 μg/mL. nih.gov These enzymes are crucial for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. The ability of a single compound to inhibit both GyrB and ParE represents a dual-targeting mechanism, which is advantageous as it can lower the frequency of spontaneous resistance development. nih.govnih.gov

In the context of Mycobacterium tuberculosis, a critical enzyme target for another class of benzothiazole-containing compounds (benzothiazinones) is Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). plos.orgnih.govresearchgate.net DprE1 is essential for the biosynthesis of the mycobacterial cell wall, specifically in the formation of decaprenylphosphoryl arabinose, a precursor for arabinogalactan (B145846) and lipoarabinomannan. plos.orgplos.orgresearchgate.net Inhibition of DprE1 disrupts the integrity of the cell wall, leading to cell lysis. researchgate.net The essentiality of DprE1 for mycobacterial growth validates it as a key target for antimycobacterial drug development. plos.orgnih.gov

Neurotherapeutic Potential in Neurodegenerative Conditions

1-(6-Bromo-2-benzothiazolyl)-3-ethylurea and related benzothiazolylurea compounds have emerged as potent inhibitors of the mitochondrial enzyme 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10). nih.govnih.gov This enzyme, also known as amyloid-binding alcohol dehydrogenase (ABAD), is a potential molecular target for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD). nih.govfebscongress.org In AD brains, 17β-HSD10 is overexpressed and interacts with the amyloid-beta (Aβ) peptide, a key component of the characteristic plaques found in AD. nih.gov This interaction exacerbates Aβ-mediated mitochondrial toxicity and neuronal stress, contributing to the pathology of the disease. nih.govfebscongress.org

Inhibitors based on the benzothiazolylurea scaffold have been designed and evaluated for their ability to block 17β-HSD10 activity. nih.govresearchgate.net Structure-activity relationship studies have shown that substitutions on the benzothiazole ring, such as a 6-halogen (e.g., bromo), are favorable for inhibitory potency. nih.gov The most effective of these compounds exhibit IC50 values in the nanomolar range against the purified enzyme and demonstrate good target engagement within a cellular environment with low cytotoxicity. nih.gov By inhibiting 17β-HSD10, these compounds may prevent its harmful interaction with Aβ and help restore the normal homeostasis of neuroprotective steroids in the brain, offering a promising therapeutic strategy for AD. nih.govfebscongress.org

| Compound Class | Target Enzyme | IC50 (Purified Enzyme) | IC50 (Cell-based Assay) | Inhibition Type |

| Benzothiazole-derived inhibitors | 17β-HSD10 | Nanomolar range | Low micromolar range | Mixed-type |

Data derived from studies on novel benzothiazole-based inhibitors of 17β-HSD10. nih.gov

Modulatory Effects on Amyloid-Beta Peptide Interactions

The benzothiazole urea scaffold, characteristic of 1-(6-bromo-2-benzothiazolyl)-3-ethylurea, has been identified as a promising framework in the search for therapeutic agents for Alzheimer's disease. mdpi.commdpi.comnih.gov Research into this class of compounds has focused on their potential to interfere with the pathological processes involving the amyloid-beta (Aβ) peptide. One key mechanism under investigation is the inhibition of the interaction between Aβ and amyloid-binding alcohol dehydrogenase (ABAD), an enzyme implicated in Aβ-mediated mitochondrial dysfunction. nih.gov

Structure-activity relationship (SAR) studies, conducted through molecular docking, indicate that the benzothiazole amine portion of the molecule is a critical requirement for inhibiting the Aβ-ABAD interaction. nih.gov The potency of these derivatives is significantly influenced by substitutions on both the benzothiazole and phenyl rings. nih.gov Notably, the presence of small electron-withdrawing groups on the benzothiazole ring, such as the bromo group at the 6-position in 1-(6-bromo-2-benzothiazolyl)-3-ethylurea, is considered favorable for activity. nih.gov These findings suggest that the compound may modulate Aβ interactions by binding to ABAD, thereby potentially mitigating downstream neurotoxic effects associated with Alzheimer's disease pathology. nih.gov

Central Nervous System (CNS) Pharmacological Properties

Benzothiazole derivatives, including those with a urea linkage, have been a subject of significant interest for their potential anticonvulsant properties. mdpi.com The core benzothiazole structure is present in clinically recognized drugs like Riluzole, which exhibits a phenytoin-like spectrum of anticonvulsant activity. nih.gov

In studies on a series of 1-(6-substituted-benzothiazol-2-yl)-3-substituted urea derivatives, significant anticonvulsant effects were observed in the maximal electroshock (MES) seizure model, a standard screening test for antiepileptic drugs. derpharmachemica.comderpharmachemica.comderpharmachemica.com The activity of these compounds is influenced by the nature of the substituent at the 6-position of the benzothiazole ring. derpharmachemica.com For instance, certain derivatives demonstrated notable protection against MES-induced seizures, highlighting the potential of this chemical class as a source for new anticonvulsant agents. nih.govderpharmachemica.com

Table 1: Anticonvulsant Activity of Selected Benzothiazole Urea Derivatives

This table is representative of findings for the general class of 6-substituted benzothiazole ureas as described in cited literature and does not represent data for one specific compound unless stated.

| Compound Series | Test Model | Observation | Reference |

|---|---|---|---|

| 1-(6-substituted-benzothiazol-2-yl) urea derivatives | Maximal Electroshock (MES) | Significant anticonvulsant activity noted. | derpharmachemica.com |

| Benzothiazole coupled sulfonamides | Maximal Electroshock (MES) | Compound with p-Cl group showed potent activity. | nih.gov |

In conjunction with anticonvulsant activity, related benzothiazole urea derivatives have been evaluated for central nervous system depressant effects. derpharmachemica.comderpharmachemica.com A standard method for this assessment is the use of an actophotometer, which measures spontaneous locomotor activity in animal models. derpharmachemica.com A reduction in motor activity following the administration of a test compound is indicative of a CNS depressant property. derpharmachemica.com

Studies on series of newly synthesized benzothiazole urea derivatives showed that these compounds could potentially induce CNS depression. derpharmachemica.com The preliminary evaluation of these compounds involved calculating the difference in basal motor activity before and after drug administration and comparing it to a standard drug. derpharmachemica.com The observed reduction in motor activity for some analogues suggests a potential CNS depressant profile for this structural class. derpharmachemica.comderpharmachemica.com

Table 2: CNS Depressant Activity of Benzothiazole Urea Derivatives

Data is illustrative of the types of findings for the benzothiazole urea class of compounds.

| Compound Series | Test Method | Effect | Reference |

|---|

A primary mechanism explored for the anticonvulsant activity of benzothiazole ureas is their interaction with key neurotransmitter systems. derpharmachemica.com Specifically, γ-aminobutyric acid amino transferase (GABA-AT) has been identified as a valid therapeutic target. derpharmachemica.comderpharmachemica.com GABA-AT is an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. derpharmachemica.com The selective inhibition of this enzyme leads to an increased concentration of GABA in the brain, which helps to suppress seizure activity. derpharmachemica.com

To investigate this interaction, molecular docking studies have been performed on various benzothiazole urea derivatives against the GABA-AT enzyme. derpharmachemica.comderpharmachemica.com These computational analyses predict potential binding interactions and affinities. derpharmachemica.com Results for a series of 1-(6-substituted-benzothiazol-2-yl) urea derivatives showed favorable docking scores, suggesting a strong interaction with the active site of the GABA-AT receptor. derpharmachemica.com The docking scores for these derivatives were found to be in a significant range, indicating their potential to act as inhibitors of this enzyme. derpharmachemica.comderpharmachemica.com

Table 3: Molecular Docking Scores of Benzothiazole Urea Derivatives against GABA-AT

This table represents typical data from computational studies on the specified class of compounds.

| Compound Series | Target Protein | Docking Score Range | Standard | Standard Dock Score | Reference |

|---|

Exploration of Other Biological Activities (Mechanistic Focus)

The benzothiazole nucleus is a component of various compounds recognized for their antioxidant properties. nih.govijprajournal.com The mechanism of antioxidant action often involves the scavenging of free radicals, which are implicated in oxidative stress, a process linked to numerous chronic diseases. ijprajournal.com The antioxidant capacity of benzothiazole derivatives has been assessed using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydroxy radical scavenging assay. ijprajournal.com

The DPPH assay measures the ability of a compound to act as a hydrogen or electron donor to neutralize the stable DPPH free radical. nih.gov Structure-activity relationship studies on benzothiazole derivatives have shown that the antioxidant activity is dependent on the nature and position of substituents on the ring system. ijprajournal.comresearchgate.net Research indicates that the presence of electron-withdrawing groups, such as halogens like bromine, can influence the radical scavenging ability. ijprajournal.comresearchgate.net One study observed that electron-withdrawing substituents decreased the capacity of the compounds to scavenge the DPPH radical, suggesting that the 6-bromo substitution on 1-(6-bromo-2-benzothiazolyl)-3-ethylurea might modulate its antioxidant profile in a specific manner compared to unsubstituted or electron-donating group-substituted analogues. researchgate.net

Table 4: Antioxidant Activity Profile of Substituted Benzothiazole Derivatives

This table summarizes general findings on how substituents affect the antioxidant activity of the benzothiazole scaffold.

| Compound Series | Assay | Effect of Substituents | Reference |

|---|---|---|---|

| Benzothiazole-thiazolidine-one derivatives | DPPH Scavenging | Electron-withdrawing groups (e.g., Br, Cl, NO2) decreased activity. | ijprajournal.comresearchgate.net |

| Benzothiazole-thiazolidine-one derivatives | Hydroxy Radical Scavenging | Electron-donating group (e.g., OH) improved activity. | ijprajournal.com |

Anti-inflammatory Pathways

The anti-inflammatory properties of benzothiazole derivatives, including 1-(6-bromo-2-benzothiazolyl)-3-ethylurea, are believed to be mediated through various interconnected pathways that modulate the cellular and molecular components of the inflammatory response. Research into this class of compounds suggests a multifactorial mechanism of action, primarily centered on the downregulation of pro-inflammatory mediators. nih.govnih.gov

One of the key mechanisms involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever. By inhibiting these enzymes, benzothiazole derivatives can effectively reduce the production of these inflammatory molecules.

Furthermore, studies on related benzothiazole compounds have indicated their ability to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). mdpi.com These cytokines play a central role in orchestrating the inflammatory cascade, and their inhibition can lead to a significant reduction in inflammation. The modulation of transcription factors that regulate the expression of pro-inflammatory genes, such as nuclear factor-kappa B (NF-κB), is another potential pathway. mdpi.com By preventing the activation of NF-κB, these compounds can block the transcription of a wide array of genes involved in the inflammatory response.

Some substituted 2-ureidobenzothiazole derivatives have also been shown to inhibit the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is known to be involved in cellular growth, proliferation, and survival, and its dysregulation has been linked to various inflammatory diseases.

The anti-inflammatory actions of these compounds are also attributed to their antioxidant and radical scavenging activities. nih.gov Inflammatory processes are often associated with oxidative stress, where an excess of reactive oxygen species (ROS) can lead to tissue damage. By neutralizing these reactive species, benzothiazole derivatives may help to mitigate the damaging effects of inflammation.

Antiviral Action

The antiviral activity of benzothiazole derivatives is broad-ranging, with demonstrated efficacy against a variety of RNA and DNA viruses. mdpi.comnih.gov The proposed mechanisms of action are diverse and appear to be virus-specific, targeting different stages of the viral life cycle. nih.gov

A primary antiviral strategy for this class of compounds is the inhibition of essential viral enzymes. nih.gov For retroviruses like HIV, derivatives of benzothiazole have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com By binding to a site on the reverse transcriptase enzyme distinct from the active site, these molecules can induce a conformational change that inhibits the enzyme's activity, thereby preventing the conversion of the viral RNA genome into DNA. Other viral enzymes that have been identified as potential targets include proteases, which are necessary for the cleavage of viral polyproteins into functional proteins, and helicases, which are involved in unwinding the viral genome for replication. nih.gov

Interference with the early stages of viral infection, such as attachment, entry, and uncoating, is another plausible mechanism. By binding to viral surface proteins or host cell receptors, these compounds could prevent the virus from entering the host cell.

For some viruses, benzothiazole derivatives have been shown to inhibit viral replication by acting as a mutagen. Ribavirin, a broad-spectrum antiviral drug, is known to function through lethal mutagenesis, where it is incorporated into the replicating viral genome and induces an error rate that is unsustainable for the virus. nih.gov It is conceivable that some benzothiazole derivatives may share a similar mechanism.

The structural features of the benzothiazole scaffold, including the presence of nitrogen and sulfur atoms, are thought to contribute to its ability to bind to viral targets. mdpi.com The nature and position of substituents on the benzothiazole ring and the urea moiety can significantly influence the potency and spectrum of antiviral activity. For instance, the presence of a bromo-substituent, as in 1-(6-bromo-2-benzothiazolyl)-3-ethylurea, can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with viral targets.

Lead Optimization and Derivatization Strategies for 1 6 Bromo 2 Benzothiazolyl 3 Ethylurea Analogs

Structure-Guided Modifications for Potency and Selectivity Enhancement

The rational design of more effective therapeutic agents from a lead compound like 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea relies heavily on understanding the relationship between its chemical structure and biological activity. Through systematic modifications of its core components, researchers can fine-tune the compound's interaction with its biological target, leading to improved potency and selectivity.

Rational Design Based on SAR Data

Structure-Activity Relationship (SAR) studies are fundamental to the lead optimization process. These studies involve synthesizing a series of analogs with specific structural changes and evaluating their impact on biological activity. For benzothiazole-urea compounds, SAR data has provided crucial insights into the chemical features necessary for their therapeutic effects.

The general structure of urea-based compounds has been systematically modified to probe the anti-tubercular SAR, with a focus on the aryl ring, the alkyl group, and the urea (B33335) linker. nih.gov It has been hypothesized that these compounds may target the epoxide hydrolase (EH) enzymes of Mycobacterium tuberculosis. nih.gov The optimization of a similar urea-based hit compound involved modifying each side of the urea moiety to establish a detailed SAR for potency and selectivity. nih.gov

In the context of benzothiazolyl ureas as inhibitors of the 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) enzyme, implicated in Alzheimer's disease, SAR studies have been particularly informative. mdpi.com The structural scaffold was divided into four parts for modification to delineate the SAR for each molecular fragment. mdpi.com These studies revealed that small substituents at the 6-position of the benzothiazole (B30560) ring, such as the bromo group in 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea, are favorable for inhibitory activity. mdpi.com

Strategic Substituent Variations on the Benzothiazole and Urea Moieties

Building on SAR data, strategic variations of substituents on both the benzothiazole ring and the urea moiety have been explored to enhance the therapeutic profile of these analogs. The 6-position on the benzothiazole ring is a common site for modification. Literature on benzothiazole derivatives suggests that substitutions at the C-2 and C-6 positions are key determinants of their diverse biological activities. semanticscholar.org

For instance, a series of N-(6-substituted-benzothiazol-2-yl)-N'-(ethyl)ureas have been synthesized from the corresponding 6-substituted 2-aminobenzothiazoles. mdpi.com This highlights the feasibility of introducing a variety of functional groups at this position to probe for improved activity. The synthesis of N-(6-bromo-benzothiazol-2-yl)-N'-(alkyl)ureas has been achieved by reacting 6-bromo-2-aminobenzothiazole with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the appropriate alkylamine. nih.gov This modular synthesis allows for the introduction of diverse alkyl groups on the urea nitrogen, including the ethyl group of the title compound.

Further derivatization of the 6-bromo position can lead to more complex analogs with potentially enhanced properties. For example, 6-bromo ethyl-substituted ureas have been used as intermediates in palladium-catalyzed coupling reactions to introduce substituted pyridine (B92270) rings at the 6-position of the benzothiazole core. mdpi.com

The urea moiety itself is a critical determinant of activity. The nature of the substituent on the terminal nitrogen of the urea can significantly influence potency. The ethyl group in 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea is a relatively simple substituent, and variations with larger, more complex, or functionalized groups can lead to altered biological profiles. Studies on related benzothiazole ureas have shown that modifications at this position can impact their inhibitory activity against various enzymes. mdpi.com

Hybrid Compound Design

A contemporary strategy in drug discovery is the creation of hybrid compounds, where two or more pharmacophores (bioactive scaffolds) are combined into a single molecule. This approach aims to leverage the biological activities of the individual components to create a more effective or multi-targeting agent.

Combination with Other Bioactive Scaffolds (e.g., Quinoline)

The quinoline (B57606) ring system is a well-known pharmacophore present in many drugs, particularly those with antimicrobial and anticancer properties. The hybridization of the benzothiazole-urea scaffold with a quinoline moiety has been explored to develop novel therapeutic agents.

A series of benzothiazole-urea-quinoline hybrid compounds have been synthesized and evaluated for their antitubercular activity. researchgate.net These hybrids were designed by linking the bioactive quinoline and benzothiazole scaffolds through a urea linker. researchgate.net The synthesis involved a three-step sequence, with an amidation coupling reaction as a key step. researchgate.net The resulting hybrid compounds demonstrated a synergistic relationship, with the activities of the hybrids being significantly improved compared to the individual scaffolds. researchgate.net Of the 25 hybrid compounds tested, 17 showed promising anti-TB activities. researchgate.net

The following table provides examples of such hybrid compounds, illustrating the diversity of substituents that have been explored.

| Compound ID | Benzothiazole Substituent | Linker | Quinoline Substituent |

| Hybrid 1 | 6-Chloro | -NH(CH2)2NH-CO-NH- | 7-Chloro |

| Hybrid 2 | Unsubstituted | -NH(CH2)2NH-CO-NH- | 7-Chloro |

| Hybrid 3 | 6-Fluoro | -NH(CH2)2NH-CO-NH- | 7-Chloro |

This table is illustrative of the types of hybrid structures synthesized and is based on the design principles of combining benzothiazole, urea, and quinoline moieties.

Development of Multi-Targeting Therapeutic Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govtandfonline.com The benzothiazole-urea scaffold is a promising platform for the design of such agents. mdpi.com

Aryl urea-based scaffolds have been investigated for their potential as multitarget drugs in anticancer immunotherapies, simultaneously targeting VEGFR-2, PD-L1, and c-Myc. mdpi.com The urea functionality plays a crucial role in binding to the kinase domain of VEGFR-2. mdpi.com

In the context of Alzheimer's disease, which has a multifactorial pathology, benzothiazole derivatives are being developed as MTDLs. nih.govtandfonline.com For example, new benzothiazole-based compounds have been designed to act as ligands for the histamine (B1213489) H3 receptor while also inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govtandfonline.com One promising MTDL from this class, compound 3s , showed potent activity at the H3 receptor and micromolar inhibition of the other target enzymes. tandfonline.com

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com QSAR models can be valuable tools in lead optimization by predicting the activity of novel, unsynthesized compounds, thus prioritizing synthetic efforts.

Several QSAR studies have been conducted on benzothiazole derivatives to understand the structural requirements for various biological activities, including antibacterial, anticancer, and enzyme inhibition. researchgate.netmdpi.comthaiscience.infoallsubjectjournal.com These models are typically developed using multiple linear regression (MLR) or more advanced machine learning methods. researchgate.netallsubjectjournal.com

For instance, a QSAR model was developed for a series of benzothiazole analogues to characterize the essential structural properties for antimicrobial activity. researchgate.net This model was then used to predict the activity of other analogs. researchgate.net In another study, 3D-QSAR models were built to identify potent p56lck inhibitors with a benzothiazole ring system, providing a deeper understanding of the relationship between structural features and activity. thaiscience.info

While a specific QSAR model for 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea was not identified in the reviewed literature, the existing models for related benzothiazole derivatives can provide valuable guidance for the rational design of new analogs. The descriptors used in these models, which can include electronic, steric, and hydrophobic parameters, can inform the selection of substituents to be introduced on the benzothiazole and urea moieties to enhance a desired biological activity.

Predictive Models for Compound Efficacy

In the realm of drug discovery and lead optimization, predictive models are indispensable tools for forecasting the biological efficacy of novel compounds. For analogs of 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are pivotal in elucidating the structural requirements for desired therapeutic activity. These models establish a mathematical correlation between the physicochemical properties of a compound and its biological activity, thereby guiding the rational design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are founded on the principle that the biological activity of a chemical compound is directly related to its molecular structure. By analyzing a series of analogs, these models identify key molecular descriptors that influence efficacy. For benzothiazole derivatives, descriptors such as lipophilicity, electronic effects, and steric parameters are often crucial in determining their activity.

A typical QSAR model can be represented by a linear or non-linear equation that predicts the biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) based on the values of various molecular descriptors. For instance, a multiple linear regression (MLR) approach can be used to develop a QSAR model. A study on benzothiazole analogues for antibacterial drug discovery utilized a QSAR model to characterize essential structural properties, which was then used to predict the minimum inhibitory concentration (MIC) of new analogues. researchgate.net

3D-QSAR: CoMFA and CoMSIA

To gain a more nuanced understanding of the structure-activity relationship, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These techniques provide a three-dimensional representation of the regions around a molecule where modifications are likely to enhance or diminish its biological activity.

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic fields of a series of aligned molecules. The resulting data is then analyzed using partial least squares (PLS) to generate a 3D contour map. These maps highlight regions where bulky substituents (steric fields) or changes in charge distribution (electrostatic fields) would be favorable or unfavorable for activity. For a series of benzothiazole derivatives, a CoMFA model could reveal, for example, that a bulky, electron-donating group at a specific position on the benzothiazole ring is predicted to increase efficacy.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties influencing biological activity. A CoMSIA model for benzothiazolyl urea analogs might indicate that increasing hydrophobicity in one region and adding a hydrogen bond acceptor in another could significantly improve the compound's potency. A 3D-QSAR study on benzothiazole derivatives as Candida albicans N-myristoyltransferase inhibitors utilized both CoMFA and CoMSIA models, which demonstrated high predictive abilities. nih.gov The 3D contour maps from these models provided clear interpretations of the structure-activity relationships, guiding the design of novel inhibitors with enhanced activity. nih.gov

The predictive power of these models is rigorously validated using statistical methods, including cross-validation (q²) and the correlation coefficient (r²). A robust and predictive 3D-QSAR model was developed for a series of 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B inhibitors, which was then used to design novel derivatives with predicted IC50 values. nih.gov

The table below summarizes the key aspects of these predictive models as they apply to the optimization of benzothiazole urea analogs.

| Predictive Model | Principle | Key Descriptors/Fields | Output | Application in Lead Optimization |

| QSAR | Correlates physicochemical properties with biological activity. | Lipophilicity (logP), electronic parameters (Hammett constants), steric parameters (Taft parameters), topological indices. | Mathematical equation predicting biological activity (e.g., pIC50). | Guides the selection of substituents to enhance desired properties like potency and selectivity. |

| CoMFA | Compares 3D steric and electrostatic fields of aligned molecules. | Steric fields, electrostatic fields. | 3D contour maps indicating favorable and unfavorable regions for steric bulk and charge. | Provides a visual guide for where to add or modify functional groups to improve molecular interactions with the target. |

| CoMSIA | Extends CoMFA by including additional molecular fields. | Steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. | Detailed 3D contour maps for multiple physicochemical properties. | Offers a more comprehensive understanding of the structural requirements for activity, allowing for finer tuning of the lead compound. |

By integrating these predictive models into the lead optimization process, medicinal chemists can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the development of more effective analogs of 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea.

Future Research Directions and Translational Outlook

Identification of Novel Molecular Targets

While the broader class of benzothiazole (B30560) derivatives has been associated with various biological effects, including anticancer and immunomodulatory activities, the precise molecular targets of 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea remain to be elucidated. nih.gov Future research will likely prioritize the identification of these targets to understand its mechanism of action. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational target prediction can be employed to identify binding partners and signaling pathways modulated by the compound. For instance, some substituted urea (B33335) benzothiazole derivatives have shown inhibitory activity against phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), suggesting that the PI3K/Akt/mTOR signaling pathway could be a relevant area of investigation for this compound as well. mdpi.comnih.gov

Table 1: Potential Molecular Targets and Investigative Techniques

| Potential Target Class | Investigative Technique | Rationale |

| Kinases (e.g., PI3K, mTOR) | Kinase profiling assays, Western blotting | Known targets for structurally similar compounds with antiproliferative activity. mdpi.comnih.gov |

| Apoptosis-related proteins | Caspase activity assays, Flow cytometry | To determine if the compound induces programmed cell death in cancer cells. nih.gov |

| Cell cycle regulators | Cell cycle analysis, Western blotting | To investigate potential interference with cancer cell proliferation. |

| Tubulin | Tubulin polymerization assays | A common target for anticancer agents. |

Innovations in Synthetic Methodology for Analog Generation

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. Innovations in synthetic methodology will be instrumental in generating a diverse library of analogs of 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea. Modern synthetic techniques, such as combinatorial chemistry and high-throughput synthesis, can accelerate the discovery of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Key areas for synthetic modification could include:

Substitution on the benzothiazole ring: The bromine atom at the 6-position can be replaced with other functional groups to explore its influence on activity. mdpi.com

Modification of the urea moiety: The ethyl group can be substituted with various alkyl or aryl groups to probe the binding pocket of the target protein. nih.gov

Introduction of different linkers: The length and flexibility of the linker between the benzothiazole and urea moieties can be altered.

For example, the synthesis of related N-(6-substituted-benzothiazol-2-yl)-N'-(ethyl)ureas has been achieved through the reaction of 2-aminobenzothiazoles with isocyanates or by using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). mdpi.commdpi.com These established synthetic routes can be adapted and refined for the efficient generation of novel analogs.

Table 2: Strategies for Analog Generation

| Modification Site | Synthetic Approach | Desired Outcome |

| Benzothiazole Ring (Position 6) | Suzuki or Buchwald-Hartwig coupling | Enhanced potency, altered selectivity |

| Ethyl Group of Urea | Use of diverse isocyanates | Improved binding affinity and pharmacokinetic properties |

| Urea Linker | Multi-step synthesis with varying linkers | Optimization of spatial orientation for target engagement |

Addressing Specific Disease Pathways and Therapeutic Challenges

Given the established anticancer properties of many benzothiazole derivatives, a primary focus for the translational outlook of 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea is in oncology. nih.govnih.gov Future research should aim to position this compound and its analogs within specific therapeutic contexts, addressing current challenges in cancer treatment.

Potential applications include:

Overcoming Drug Resistance: The compound could be investigated for its activity against cancer cell lines that have developed resistance to standard-of-care chemotherapies.

Targeting Specific Cancer Types: Initial broad-spectrum screening against a panel of cancer cell lines, such as those from colon, breast, and lung cancer, can identify specific cancer types that are particularly sensitive to this compound. mdpi.com

Combination Therapies: The potential synergistic effects of 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea with existing anticancer drugs or immunotherapies should be explored. For instance, combining it with a checkpoint inhibitor could enhance the anti-tumor immune response.

Beyond oncology, the broad biological activity of the benzothiazole scaffold suggests potential applications in other therapeutic areas, such as inflammatory diseases and infectious diseases, which could be explored in future investigations. mdpi.com

Q & A

Q. What are the standard synthetic routes for 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea, and how can reaction purity be optimized?

The synthesis typically involves multi-step reactions, starting with brominated benzothiazole precursors. A common approach includes:

- Step 1: Bromination of 2-aminobenzothiazole derivatives using N-bromosuccinimide (NBS) under controlled conditions.

- Step 2: Coupling the brominated intermediate with ethylurea via nucleophilic substitution or carbodiimide-mediated coupling .

Purity optimization can be achieved through column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethanol/water mixtures. Monitoring via TLC or HPLC ensures intermediate purity .

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substituent positions and urea linkage integrity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and bromine isotope patterns.

- X-ray Crystallography: Single-crystal analysis resolves bond angles, torsion angles, and packing interactions, as demonstrated in structurally related bromobenzothiazole derivatives .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria and fungi.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls.

- Anti-inflammatory Potential: COX-2 inhibition assays or TNF-α suppression in macrophage models. Benzothiazole derivatives often show activity in these domains .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for higher yields?

A 2 factorial design can systematically test variables:

- Factors: Temperature (60–100°C), catalyst concentration (0.5–2 mol%), solvent polarity (DMF vs. THF).

- Response Variables: Yield, purity, reaction time.

Statistical tools like ANOVA identify significant factors, while response surface methodology (RSM) refines optimal conditions. This approach reduces experimental iterations and resource waste .

Q. How can contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies) be resolved?

- Theoretical Frameworks: Link results to established mechanisms (e.g., DNA intercalation vs. enzyme inhibition) to contextualize discrepancies.

- Methodological Harmonization: Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability.

- Meta-Analysis: Pool data from independent studies to identify trends or outliers, supported by statistical tools like Cochran’s Q test .

Q. What computational strategies predict binding interactions with biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., EGFR, tubulin).

- MD Simulations: GROMACS or AMBER assess binding stability over time (50–100 ns trajectories).

- QSAR Models: Develop regression models correlating substituent electronegativity or steric bulk with activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent Variation: Synthesize analogs with halogens (Cl, F), alkyl chains, or electron-withdrawing groups at the 6-position of benzothiazole.

- Biological Profiling: Compare IC values across analogs to identify critical functional groups.

- Crystallographic Correlation: Link activity trends to steric/electronic features revealed by X-ray data .

Q. What advanced techniques characterize degradation products under physiological conditions?

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic conditions.

- HPLC-HRMS: Identify degradation products via accurate mass and fragmentation patterns.

- Stability-Indicating Methods: Validate assays per ICH guidelines to ensure specificity .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

- Validation Parameters: Assess linearity (1–100 µg/mL), LOD/LOQ (signal-to-noise ≥3/10), precision (RSD <5%), and recovery (>90%).

- Matrix Effects: Spike plasma/tissue homogenates with known concentrations and compare to standard curves.

- Cross-Validation: Use LC-MS/MS and UV-HPLC in parallel to confirm reproducibility .

Q. What methodologies assess the compound’s environmental impact during disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.